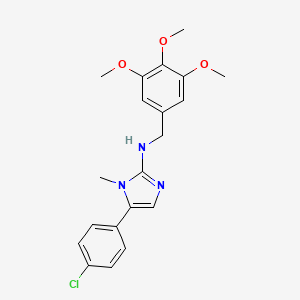![molecular formula C20H14N4O5 B11563698 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol](/img/structure/B11563698.png)
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol is a complex organic compound with a unique structure that combines various functional groups, including methoxy, nitro, and phenol groups
Métodos De Preparación
The synthesis of 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-B]pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the nitro group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the imine linkage: This involves the condensation of an aldehyde with an amine to form the imine bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol include:
2-Methoxy-4-nitroaniline: Similar in structure but lacks the oxazolo[4,5-B]pyridine ring.
4-Methoxy-2-nitrophenol: Similar in structure but lacks the imine linkage and the oxazolo[4,5-B]pyridine ring.
2-Methyl-4-nitrophenol: Similar in structure but has a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the oxazolo[4,5-B]pyridine ring, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C20H14N4O5 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2-methoxy-4-nitro-6-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H14N4O5/c1-28-17-10-15(24(26)27)9-13(18(17)25)11-22-14-6-4-12(5-7-14)20-23-19-16(29-20)3-2-8-21-19/h2-11,25H,1H3 |
Clave InChI |
UAJNXNAUHKFJSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11563616.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11563621.png)
![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11563624.png)
![4-(3-Chlorophenyl)-1,2-bis[(3-fluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B11563625.png)
![2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine](/img/structure/B11563643.png)
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11563646.png)
![2-amino-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11563648.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11563657.png)
![Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11563659.png)
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11563660.png)
![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11563667.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide](/img/structure/B11563675.png)
![3-[3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-indol-1-yl]propanoic acid](/img/structure/B11563680.png)
